molecular formula C15H25N3O B6092723 3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime

3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime

Cat. No.: B6092723
M. Wt: 263.38 g/mol
InChI Key: RUAGZIRSRAUNQH-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime (BIO) is a small molecule compound that has been used extensively in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes such as cell differentiation, apoptosis, and metabolism.

Mechanism of Action

3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime exerts its pharmacological effects by selectively inhibiting GSK-3, an enzyme that plays a crucial role in various signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, cell proliferation, apoptosis, and gene expression. By inhibiting GSK-3, this compound can modulate these processes and exert a wide range of effects on cellular physiology.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can increase cell survival and proliferation, enhance neurogenesis, improve insulin sensitivity, and modulate immune function. This compound has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a useful tool for investigating the role of this enzyme in various physiological and pathological processes. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, this compound has some limitations for lab experiments. It can have off-target effects on other kinases and signaling pathways, making it important to use appropriate controls in experiments. This compound can also be toxic at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and experimental design.

Future Directions

There are several future directions for research on 3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of GSK-3 in various diseases and the potential therapeutic applications of GSK-3 inhibitors. Additionally, further research is needed to understand the mechanisms underlying the effects of GSK-3 inhibition and to identify potential biomarkers for monitoring the efficacy of GSK-3 inhibitors in clinical trials.
Conclusion
In conclusion, this compound is a small molecule compound that has been extensively used in scientific research to investigate the role of GSK-3 in various physiological and pathological processes. It is a potent and selective inhibitor of GSK-3, with a wide range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations that need to be taken into consideration. Future research on this compound and GSK-3 inhibitors has the potential to lead to new therapeutic applications for various diseases.

Synthesis Methods

The synthesis of 3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves a multistep process that starts with the reaction of 2,3-dimethyl-2-butene with hydrazine hydrate to produce 3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazole. This intermediate is then reacted with ethyl chloroformate to produce 3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which is subsequently converted to this compound by reacting it with hydroxylamine hydrochloride in the presence of sodium acetate.

Scientific Research Applications

3-butyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime has been widely used in scientific research to investigate the role of GSK-3 in various physiological and pathological processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to a wide range of effects such as increased cell survival, enhanced neurogenesis, and improved insulin sensitivity. This compound has also been used to study the role of GSK-3 in cancer, Alzheimer's disease, and bipolar disorder.

Properties

IUPAC Name

(Z)-3-butyl-N-ethoxy-6,6-dimethyl-5,7-dihydro-1H-indazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-5-7-8-11-14-12(17-16-11)9-15(3,4)10-13(14)18-19-6-2/h5-10H2,1-4H3,(H,16,17)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAGZIRSRAUNQH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC2=C1C(=NOCC)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NNC2=C1/C(=N\OCC)/CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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